rac-(1s,3s)-3-amino-3-(2-fluorophenyl)cyclobutan-1-ol hydrochloride, trans
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Overview
Description
rac-(1s,3s)-3-amino-3-(2-fluorophenyl)cyclobutan-1-ol hydrochloride, trans: is a synthetic compound characterized by its unique cyclobutane ring structure substituted with an amino group and a fluorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1s,3s)-3-amino-3-(2-fluorophenyl)cyclobutan-1-ol hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through a [2+2] cycloaddition reaction between an alkene and a suitable dienophile.
Introduction of the Fluorophenyl Group: This step often involves a Friedel-Crafts alkylation reaction where a fluorobenzene derivative is introduced to the cyclobutane ring.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the fluorophenyl group or the cyclobutane ring, potentially leading to the formation of cyclobutanols or cyclobutanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are commonly employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclobutanols or cyclobutanes.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of cycloaddition and substitution reactions.
Biology
Enzyme Inhibition Studies: Potential use in studying enzyme inhibition due to its structural similarity to natural substrates.
Receptor Binding Studies: Investigated for its ability to bind to specific biological receptors.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly those targeting neurological conditions.
Industry
Material Science:
Mechanism of Action
The mechanism by which rac-(1s,3s)-3-amino-3-(2-fluorophenyl)cyclobutan-1-ol hydrochloride exerts its effects is largely dependent on its interaction with biological targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- rac-(1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol hydrochloride
- rac-(1s,3s)-3-amino-3-(2-bromophenyl)cyclobutan-1-ol hydrochloride
- rac-(1s,3s)-3-amino-3-(2-methylphenyl)cyclobutan-1-ol hydrochloride
Uniqueness
The presence of the fluorophenyl group in rac-(1s,3s)-3-amino-3-(2-fluorophenyl)cyclobutan-1-ol hydrochloride imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
This detailed overview provides a comprehensive understanding of rac-(1s,3s)-3-amino-3-(2-fluorophenyl)cyclobutan-1-ol hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2408963-52-8 |
---|---|
Molecular Formula |
C10H13ClFNO |
Molecular Weight |
217.7 |
Purity |
95 |
Origin of Product |
United States |
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